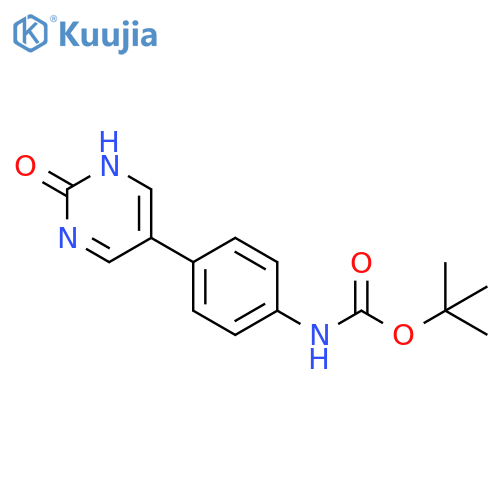Cas no 1111113-38-2 (5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine)

1111113-38-2 structure
商品名:5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine
CAS番号:1111113-38-2
MF:C15H17N3O3
メガワット:287.313783407211
MDL:MFCD11876931
CID:5230507
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine
-
- MDL: MFCD11876931
- インチ: 1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-10(5-7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
- InChIKey: DXUZMUVBOYBITE-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=C(C2=CNC(=O)N=C2)C=C1
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323004-5 g |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%; . |
1111113-38-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB323004-5g |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%; . |
1111113-38-2 | 95% | 5g |
€1159.00 | 2025-02-17 |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1111113-38-2 (5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1111113-38-2)5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine

清らかである:99%
はかる:5g
価格 ($):687.0